1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a triazolopyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the piperazine and triazolopyridine intermediates. The key steps include:
Formation of 4-(4-Fluorophenyl)piperazine: This can be achieved by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
Synthesis of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors, such as 3-aminopyridine and hydrazine derivatives, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 4-(4-fluorophenyl)piperazine with the triazolopyridine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(p-Fluorophenyl)piperazine
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one stands out due to its unique combination of a piperazine ring, fluorophenyl group, and triazolopyridine moiety. This structure imparts specific chemical and biological properties that make it valuable for diverse research and industrial applications.
Properties
Molecular Formula |
C20H22FN5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H22FN5O/c21-16-7-9-17(10-8-16)24-12-14-25(15-13-24)20(27)6-3-5-19-23-22-18-4-1-2-11-26(18)19/h1-2,4,7-11H,3,5-6,12-15H2 |
InChI Key |
IANVRPDYVPWOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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